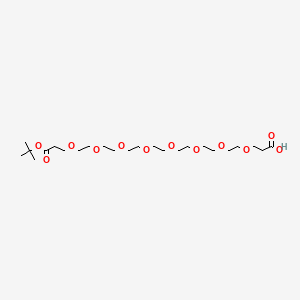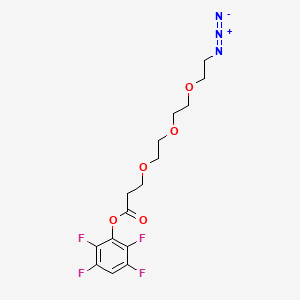
3-Amino-5-(2-methyl-6-quinolyl)pyrazole Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD32876628 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of MFCD32876628 involves multiple steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. The reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in the efficiency and yield of the synthesis process.
Industrial Production Methods: In industrial settings, the production of MFCD32876628 is scaled up to meet the demand for this compound in various applications. The industrial production methods often involve continuous flow processes, which allow for the efficient and consistent production of large quantities of the compound. These methods are designed to optimize the reaction conditions and minimize waste, ensuring a cost-effective and environmentally friendly production process.
Analyse Chemischer Reaktionen
Types of Reactions: MFCD32876628 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its functionality for specific applications.
Common Reagents and Conditions: The reactions involving MFCD32876628 typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, while reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve the use of halogenating agents or nucleophiles, depending on the desired product.
Major Products Formed: The major products formed from the reactions of MFCD32876628 depend on the type of reaction and the reagents used For instance, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may yield reduced forms
Wissenschaftliche Forschungsanwendungen
MFCD32876628 has a wide range of scientific research applications, making it a valuable compound in multiple fields.
Biology: In biological research, MFCD32876628 is studied for its potential effects on cellular processes and its ability to interact with biological molecules. This compound is often used in experiments to understand its role in biological systems and its potential as a therapeutic agent.
Medicine: In medicine, MFCD32876628 is investigated for its potential therapeutic properties. Researchers are exploring its use in the treatment of various diseases, including cancer, infectious diseases, and neurological disorders. The compound’s unique properties make it a promising candidate for drug development.
Industry: In industrial applications, MFCD32876628 is used in the production of various materials and chemicals. Its stability and reactivity make it a valuable component in the manufacturing of polymers, coatings, and other industrial products.
Wirkmechanismus
The mechanism of action of MFCD32876628 involves its interaction with specific molecular targets and pathways within biological systems. The compound exerts its effects by binding to these targets, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Eigenschaften
Molekularformel |
C13H13ClN4 |
|---|---|
Molekulargewicht |
260.72 g/mol |
IUPAC-Name |
5-(2-methylquinolin-6-yl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C13H12N4.ClH/c1-8-2-3-9-6-10(4-5-11(9)15-8)12-7-13(14)17-16-12;/h2-7H,1H3,(H3,14,16,17);1H |
InChI-Schlüssel |
ZGCBRPWUEKLXIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)C3=CC(=NN3)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















